Methyl 4-acetoxy-2-methylbenzofuran-6-carboxylate
Overview
Description
Methyl 4-Acetoxy-2-methylbenzofuran-6-carboxylate is a research chemical compound. Its molecular formula is C₁₃H₁₂O₅ , and it has a molecular weight of 248.23 g/mol . The compound is also known by the synonym 4-acetyloxy-2-methyl-6-benzofurancarboxylic acid methyl ester . Its canonical SMILES representation is CC1=CC2=C(O1)C=C(C=C2OC(=O)C)C(=O)OC .
Scientific Research Applications
Synthesis and Structural Elucidation
Methyl 4-acetoxy-2-methylbenzofuran-6-carboxylate is a compound synthesized through various chemical processes. For instance, 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid, a related compound, was synthesized from 3,5-dihydroxybenzoate, involving a thermal one-pot cyclization and base-catalyzed hydrolysis, and its structure was analyzed using techniques like NMR, ESI-MS, FT-IR, and X-ray diffraction (Mori et al., 2020).
Polymerization Reactions
The compound plays a role in polymerization reactions. A study on the copolymerization of 4-acetoxybenzoic acid and 6-acetoxy-2-naphthoic acid, which are structurally similar, revealed insights into the mechanisms and byproducts of such reactions, including acetic anhydride and carbon dioxide, detected via HPLC and GC/MS (Han et al., 1996).
Novel Synthesis Approaches
Research has also focused on innovative synthesis approaches involving benzofuran derivatives. For instance, a study on the synthesis of schizopeltic acid confirmed the structure of the compound by rational synthesis, involving Wittig reactions and subsequent ring-closure (Sargent & Stransky, 1983).
Artificial Intelligence in Synthesis
Artificial intelligence has been utilized to discover synthetic routes for benzofuran derivatives. A study demonstrated the one-pot synthesis of bioactive benzofurans using AI, highlighting the potential of technology in chemical synthesis (Takabatake et al., 2020).
Potential Antitumor Agents
Some benzofuran derivatives show promise as antitumor agents. A study synthesized derivatives of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester, showing selective cytotoxicity against tumorigenic cell lines, indicating potential applications in cancer treatment (Hayakawa et al., 2004).
Spectroscopic Analysis
Spectroscopic methods play a crucial role in analyzing and characterizing benzofuran derivatives. For example, methyl 4-hydroxybenzoate, a similar compound, was studied using X-ray diffraction, Hirshfeld surface analysis, and computational calculations, demonstrating the importance of these techniques in understanding molecular structures and interactions (Sharfalddin et al., 2020).
Properties
IUPAC Name |
methyl 4-acetyloxy-2-methyl-1-benzofuran-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-7-4-10-11(17-7)5-9(13(15)16-3)6-12(10)18-8(2)14/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKAHKWLZNRCOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=C(C=C2OC(=O)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90692978 | |
Record name | Methyl 4-(acetyloxy)-2-methyl-1-benzofuran-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90692978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37978-61-3 | |
Record name | Methyl 4-(acetyloxy)-2-methyl-6-benzofurancarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37978-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-(acetyloxy)-2-methyl-1-benzofuran-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90692978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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